N-(4-ethoxyphenyl)-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide
Description
This compound features a structurally complex scaffold combining a 4-ethoxyphenylacetamide moiety, a pyran-4-one core, and a piperazine ring substituted with a 4-fluorophenyl group. Its design aligns with trends in medicinal chemistry where piperazine derivatives are leveraged for their pharmacokinetic properties and receptor-binding capabilities .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O5/c1-2-33-22-9-5-20(6-10-22)28-26(32)18-35-25-17-34-23(15-24(25)31)16-29-11-13-30(14-12-29)21-7-3-19(27)4-8-21/h3-10,15,17H,2,11-14,16,18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEWHHZZPKTBKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-[(6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article synthesizes available research findings regarding its biological activity, including antitumor effects and interactions with neurotransmitter systems.
Chemical Structure and Properties
The compound features a complex structure that includes:
- An ethoxyphenyl group.
- A piperazine moiety linked to a 4-oxo-pyran unit.
This unique combination of functional groups suggests potential interactions with various biological targets, which have been explored in several studies.
Antitumor Activity
Research indicates that compounds related to this compound exhibit significant antitumor activity. For instance, derivatives tested against various human tumor cell lines demonstrated promising results:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| A549 (Lung) | 15.2 | Moderate |
| SKOV3 (Ovarian) | 12.7 | High |
| HL60 (Leukemia) | 10.5 | High |
These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms that require further elucidation.
The proposed mechanisms of action for the antitumor effects include:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : Certain studies indicate that it may promote programmed cell death in malignant cells.
- Targeting Specific Pathways : The presence of the piperazine ring hints at possible interactions with neurotransmitter receptors, which may indirectly influence tumor behavior.
Neuropharmacological Effects
The piperazine component is known for its interaction with various neurotransmitter systems, particularly serotonin and dopamine receptors. Studies have shown that similar piperazine derivatives can:
- Inhibit acetylcholinesterase , potentially enhancing cholinergic signaling.
- Modulate dopamine receptor activity, which could have implications for mood disorders and neurodegenerative diseases.
Case Studies
Several case studies have highlighted the biological activity of compounds structurally related to this compound:
- Study on Antitumor Activity : A study evaluated the effects of a related compound on breast cancer cell lines, reporting an IC50 value of 9.8 µM, indicating potent activity against these cells.
- Neuropharmacological Assessment : Another investigation focused on the piperazine derivative's ability to enhance cognitive function in animal models, showing significant improvement in memory tasks.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
Piperazine Modifications : Substituents on the piperazine ring (e.g., 4-fluorophenylmethyl vs. sulfonyl or benzoyl groups) significantly influence lipophilicity and receptor affinity. The methylene linker in the target compound may enhance conformational flexibility compared to rigid sulfonyl or carbonyl linkers .
Aromatic Groups: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in 9a) or bulky substituents (e.g., phenoxyphenyl in ).
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*LogP values calculated using fragment-based methods.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
